

Spectroscopic Profile of 3-Methyl-1-pentyn-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1-pentyn-3-ol

Cat. No.: B165628

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the tertiary alcohol, **3-Methyl-1-pentyn-3-ol**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The guide encompasses Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols, based on available data and established methodologies, are also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Methyl-1-pentyn-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	Data not available

Note: Specific chemical shift and coupling constant values from validated sources were not available in the initial search. The table structure is provided as a template for data insertion.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch
~3300	Sharp, Weak	≡C-H stretch
~2970	Medium	sp ³ C-H stretch
~2110	Weak	C≡C stretch
~1460	Medium	CH ₃ bend
~1380	Medium	CH ₃ bend
~1150	Strong	C-O stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
83	~23	[M-CH ₃] ⁺
69	~100	[M-C ₂ H ₅] ⁺
55	~8	[C ₄ H ₇] ⁺
43	~33	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺
29	~7	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific experimental parameters for **3-Methyl-1-pentyn-3-ol** are limited in the public domain, these protocols are based on established practices for similar compounds and incorporate the available instrument details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for the structural elucidation of **3-Methyl-1-pentyn-3-ol**.

Instrumentation: A Varian A-60 NMR spectrometer or equivalent was used for ^1H NMR analysis[1]. A standard NMR spectrometer operating at a frequency of 75 or 125 MHz is recommended for ^{13}C NMR.

Sample Preparation:

- A sample of **3-Methyl-1-pentyn-3-ol** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.

^1H NMR Acquisition:

- The spectrometer is tuned and locked onto the deuterium signal of the solvent.
- A standard one-pulse sequence is used to acquire the ^1H spectrum.
- Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

^{13}C NMR Acquisition:

- The spectrometer is tuned to the ^{13}C frequency.

- A proton-decoupled pulse sequence is employed to obtain a spectrum with singlet peaks for each unique carbon atom.
- A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts are referenced to TMS at 0.00 ppm.
- Integration of the ^1H NMR signals and peak picking for both ^1H and ^{13}C spectra are performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methyl-1-pentyn-3-ol**.

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument was utilized[1]. The spectrum was recorded from a 15% solution in chloroform (CHCl_3)[2].

Sample Preparation (Solution):

- A 15% (w/v) solution of **3-Methyl-1-pentyn-3-ol** is prepared in spectroscopic grade chloroform.
- A small amount of this solution is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Sample Preparation (Neat Liquid):

- Alternatively, for a neat spectrum, a single drop of the pure liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

- A background spectrum of the clean salt plates or the empty ATR crystal is recorded.
- The sample is placed in the beam path, and the sample spectrum is acquired.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .

Data Processing:

- The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Methyl-1-pentyn-3-ol**.

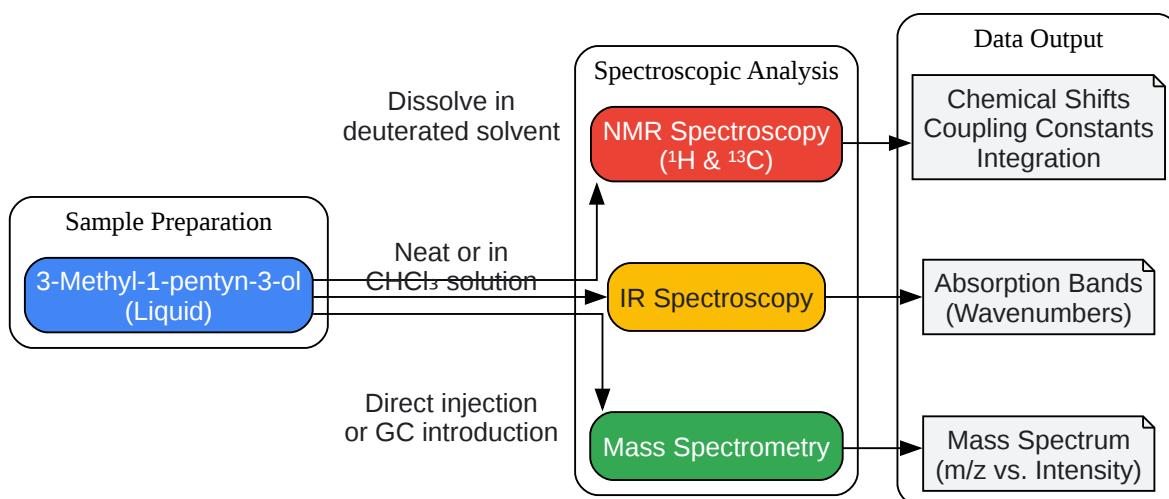
Instrumentation: A HITACHI RMU-7M mass spectrometer or a similar instrument capable of Electron Ionization (EI) was used. The ionization energy was 70 eV[[1](#)].

Sample Introduction:

- For a volatile and thermally stable compound like **3-Methyl-1-pentyn-3-ol**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

Data Acquisition:

- The sample is introduced into the ion source where it is vaporized and bombarded with a 70 eV electron beam.
- The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., magnetic sector, quadrupole).
- The detector records the abundance of ions at each mass-to-charge (m/z) ratio.


- The mass spectrum is recorded over a suitable m/z range (e.g., 20-200 amu).

Data Processing:

- The resulting mass spectrum is plotted as relative intensity versus m/z.
- The molecular ion peak (M^+) is identified, if present.
- The major fragment ions are identified, and their formation is rationalized based on known fragmentation mechanisms for alcohols and alkynes.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like **3-Methyl-1-pentyn-3-ol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **3-Methyl-1-pentyn-3-ol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-1-pentyn-3-ol | C6H10O | CID 6494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Pentyn-3-ol, 3-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-1-pentyn-3-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165628#spectroscopic-data-of-3-methyl-1-pentyn-3-ol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com